L-3-Thiolnorleucine
Description
Properties
Molecular Weight |
161.22 |
|---|---|
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of L 3 Thiolnorleucine
Advanced Spectroscopic Investigations
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and functional groups of chemical compounds. For L-3-Thiolnorleucine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry provides a comprehensive understanding of its atomic arrangement and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the connectivity of atoms and their spatial relationships. In the context of this compound, ¹H and ¹³C NMR are particularly crucial for confirming the presence and chemical environment of its various functional groups.
Proton NMR (¹H NMR) spectra would be expected to show distinct signals for the protons of the alpha-amino group, the carboxyl group, the thiol group, and the aliphatic chain. msu.eduresearchgate.net The chemical shifts of these protons are influenced by their local electronic environment. msu.edu For instance, the proton attached to the alpha-carbon is expected to appear at a specific chemical shift, and its coupling to neighboring protons would provide information about the dihedral angles and thus the local conformation. researchgate.netresearchgate.net
Carbon-13 NMR (¹³C NMR) provides complementary information by detecting the carbon backbone of the molecule. msu.edu The spectrum would show distinct peaks for the carboxyl carbon, the alpha-carbon, the carbon bearing the thiol group, and the other carbons in the norleucine side chain. researchgate.net The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms attached to them.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| α-H | ~3.5-4.0 |
| β-H | ~2.8-3.2 |
| γ-H | ~2.5-2.9 (thiol-bearing) |
| δ-CH₂ | ~1.4-1.8 |
| ε-CH₃ | ~0.8-1.0 |
| NH₂ | Variable |
| COOH | ~10-12 |
| SH | ~1.5-2.5 |
| Note: These are predicted chemical shift ranges and can vary based on solvent and pH. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.comedinst.com These techniques are excellent for identifying the presence of specific functional groups. mt.comconicet.gov.ar
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups. The O-H stretch of the carboxylic acid group would appear as a broad band, while the N-H stretching of the amine group would also be present. conicet.gov.ar The C=O stretching of the carboxyl group gives a strong, sharp peak. researchgate.net The S-H stretching of the thiol group is typically a weak but sharp band. The C-H stretching and bending vibrations of the aliphatic chain would also be visible. conicet.gov.ar
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.comedinst.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. edinst.comlibretexts.org Therefore, functional groups that are weak in IR may be strong in Raman, and vice versa. For this compound, the S-H and C-S stretching vibrations are often more readily observed in the Raman spectrum. nih.gov
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | |
| N-H (Amine) | 3500-3300 | |
| C=O (Carboxylic Acid) | 1760-1690 | |
| S-H (Thiol) | 2600-2550 (weak) | 2600-2550 |
| C-H (Aliphatic) | 3000-2850 | 3000-2850 |
| C-S | 700-600 | 700-600 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It is a crucial tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. msu.edunih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry can provide a very accurate mass measurement, which helps in confirming the elemental composition. broadinstitute.org Fragmentation of the molecular ion can occur in predictable ways, providing clues about the structure. For example, the loss of the carboxyl group (as COOH or CO₂) or cleavage adjacent to the thiol group are common fragmentation pathways for amino acids. nih.govnih.gov
X-ray Crystallography and Solid-State Analysis
While spectroscopic methods provide valuable information about the structure of this compound in solution or in the gas phase, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. tulane.eduwordpress.com
Conformational Studies and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. this compound, with its flexible aliphatic chain, can adopt various conformations through rotation around its single bonds. lumenlearning.comlibretexts.org
Conformational Analysis: This involves studying the different spatial arrangements of the atoms in a molecule and their relative energies. lumenlearning.com For this compound, computational methods can be employed to explore the potential energy surface and identify the most stable conformations. nih.govnih.gov These studies would consider factors such as steric hindrance between bulky groups and intramolecular hydrogen bonding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. nih.govnih.govdovepress.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational changes and flexibility of this compound in a simulated environment, such as in water. nih.govmdpi.com These simulations can reveal the preferred conformations in solution and the timescales of transitions between them, offering insights into how the molecule might interact with biological targets. dovepress.commdpi.comtum.de
Molecular Interactions and Biochemical Recognition of L 3 Thiolnorleucine
Enzymatic Interaction Mechanisms
Potential as a Substrate for Amino Acid Modifying Enzymes
There is currently no available scientific literature detailing the role of L-3-Thiolnorleucine as a substrate for any known amino acid modifying enzymes. For an amino acid analog to act as a substrate, it must be recognized and bound by an enzyme's active site, and subsequently undergo a chemical transformation catalyzed by the enzyme. wikipedia.orglibretexts.org The structure of this compound, with its thiol group, suggests potential interactions with enzymes that typically process sulfur-containing amino acids like cysteine or methionine, or with enzymes that have a broader substrate specificity. However, without experimental data, its capacity to be utilized as a substrate remains hypothetical.
Exploration as an Enzyme Inhibitor (e.g., Proteases, Dehydrogenases, Lyases)
The potential for this compound to act as an enzyme inhibitor has not been specifically documented in the reviewed literature. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. drugbank.com The mechanism of inhibition can be either reversible or irreversible. caymanchem.com Given its structure as an amino acid analog containing a reactive thiol group, this compound could theoretically act as an inhibitor for various enzymes. For instance, the thiol group could potentially interact with metal ions in the active site of metalloenzymes or form disulfide bonds with cysteine residues, leading to inhibition. nih.gov However, no studies have been found that specifically investigate or demonstrate such inhibitory activity for this compound against proteases, dehydrogenases, lyases, or any other class of enzymes.
No data is available on the reversible inhibition kinetics of this compound. Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing the enzyme to regain its activity once the inhibitor is removed. libretexts.org The type of reversible inhibition—competitive, non-competitive, or uncompetitive—is determined by whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. wikipedia.orgwikipedia.org This is typically elucidated by kinetic studies that measure the effect of the inhibitor on the enzyme's Michaelis constant (K_m) and maximum velocity (V_max). thermofisher.comlibretexts.org As no studies on this compound as an enzyme inhibitor have been found, no such kinetic data exists.
Table 1: Hypothetical Reversible Inhibition Kinetics Data for this compound (Illustrative Only) No actual data is available. This table is for illustrative purposes to show how such data would be presented.
| Enzyme Target | Inhibition Type | K_i (Inhibitor Constant) | Effect on K_m | Effect on V_max |
|---|
Irreversible Inhibition Mechanisms (e.g., Covalent Adduct Formation)
There is no information regarding irreversible inhibition mechanisms for this compound. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. caymanchem.com The thiol group in this compound is a nucleophile that could potentially participate in covalent bond formation with electrophilic residues in an enzyme's active site, a common mechanism for irreversible inhibition. However, no studies have been published that confirm or characterize such a mechanism for this specific compound.
Substrate Mimicry and Active Site Binding Studies
No specific studies on substrate mimicry or active site binding of this compound have been found. Substrate mimicry occurs when a compound structurally resembles the natural substrate of an enzyme and can bind to the active site. nih.govresearchgate.net Techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis are used to study the binding of molecules within an enzyme's active site. nih.govresearchgate.netbio-rad-antibodies.comembopress.org While one could hypothesize that this compound might mimic natural amino acids, there is no experimental evidence to support this or to describe its specific interactions within an enzyme active site.
Metal Ion Coordination Chemistry
The coordination chemistry of this compound with metal ions has not been characterized in the available literature. The thiol group and the amino acid functionality (carboxyl and amino groups) of this compound provide potential sites for metal ion chelation. youtube.com The nature of the coordination would depend on the metal ion, the pH of the solution, and the stereochemistry of the ligand. nih.govlibretexts.org Hard metal ions would likely favor coordination with the oxygen and nitrogen donors, while softer metal ions would have a higher affinity for the sulfur donor of the thiol group. nih.gov However, without experimental studies, the stability constants, coordination geometries, and the nature of the resulting metal complexes with this compound remain unknown.
Table 2: Potential Metal Ion Coordination Sites of this compound
| Functional Group | Donor Atom | Potential Metal Ion Interaction |
|---|---|---|
| Amino Group | Nitrogen | Lewis base, can coordinate with various metal ions. |
| Carboxyl Group | Oxygen | Can coordinate with metal ions, particularly hard metals. |
Chelation of Transition Metals by the Thiol Group
There is a lack of specific experimental studies detailing the chelation of transition metals by this compound. However, the presence of a thiol (-SH) group, a key functional group in this compound, strongly suggests a capacity for metal chelation. Thiols are well-established ligands for a variety of transition metals. uwaterloo.ca The sulfur atom in the thiol group possesses lone pairs of electrons that can be donated to form coordinate covalent bonds with metal ions, a process that can be enhanced by the participation of the nearby amino and carboxyl groups to form stable chelate rings.
The affinity of the thiol group for different metal ions is generally governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor atom of the thiol is expected to bind preferentially to soft or borderline metal ions.
| Transition Metal Ion | Predicted Affinity for Thiol Group | Relevant Biological/Chemical Context |
|---|---|---|
| Cu(I), Cu(II) | High | Copper is a cofactor in many enzymes; thiol-containing compounds can modulate its activity. biotage.com |
| Zn(II) | High | Zinc is a key structural component of zinc finger protein domains, often coordinated by cysteine residues. nih.gov |
| Fe(II), Fe(III) | Moderate-High | Iron is central to many biological redox processes and is a component of iron-sulfur clusters. mdpi.com |
| Hg(II) | Very High | The high affinity of mercury for thiols underlies its toxicity, as it can disrupt protein function by binding to cysteine residues. mdpi.com |
| Cd(II) | High | Cadmium is a toxic metal that can interfere with the function of zinc- and calcium-dependent proteins. mdpi.com |
Role of Metal-Thiol Interactions in Biological Systems
Specific research on the biological roles of this compound-metal complexes is not available. By analogy with other biological thiols like cysteine and glutathione (B108866), it can be hypothesized that if this compound were introduced into a biological system, it could have several effects. uwaterloo.ca It might compete with endogenous thiol-containing molecules for binding to metalloprotein active sites, potentially altering or inhibiting enzyme function. Furthermore, its strong affinity for certain heavy metals suggests a potential, though unproven, role as a chelating agent to sequester toxic metal ions. mdpi.com
Protein and Peptide Interactions
Binding to Specific Protein Domains
There are no documented studies of this compound binding to specific protein domains. Protein binding sites are typically highly specific for the size, shape, and chemical properties of their ligands. As this compound is a non-proteinogenic amino acid, it is not expected to be recognized by protein domains that have evolved to bind the 20 common amino acids. However, the thiol group could potentially mediate interactions with certain types of domains, such as the zinc finger domains found in some transcription factors, where zinc ions are coordinated by cysteine and histidine residues. nih.govebi.ac.uk Any such interaction would be speculative without experimental evidence.
Formation of Disulfide Bonds with Cysteine Residues
The thiol group of this compound is chemically capable of undergoing oxidation to form a disulfide bond (-S-S-) with a cysteine residue in a peptide or protein. nih.gov Disulfide bonds are crucial for the structural stability and function of many extracellular proteins. nih.govnih.gov The formation of a mixed disulfide between this compound and a protein cysteine would represent a post-translational modification that could significantly alter the protein's conformation and biological activity. In biological systems, the formation and breakage of disulfide bonds are tightly regulated enzymatic processes. nih.govfrontiersin.org
| Type of Protein Interaction | Potential Interacting Partner | Hypothesized Outcome |
|---|---|---|
| Disulfide Bonding | Cysteine Residues | Alteration of protein tertiary and quaternary structure, potentially affecting function. |
| Coordination to Metal Cofactors | Metalloprotein Active Sites | Inhibition or modulation of enzymatic activity. |
| Non-specific Binding | Hydrophobic Pockets | Weak association driven by the alkyl portion of the side chain. |
Non-Covalent Interactions and Molecular Recognition in Biological Milieux
While specific studies are lacking for this compound, its chemical structure allows for a variety of non-covalent interactions that would govern its behavior in a biological context. wikipedia.org These interactions are fundamental to molecular recognition processes. Current time information in Bangalore, IN.nih.gov
Ionic Interactions : At physiological pH, the amino and carboxyl groups of this compound are expected to exist in their charged forms (-NH₃⁺ and -COO⁻), allowing for strong electrostatic interactions (salt bridges) with oppositely charged residues on proteins or other biomolecules. youtube.com
Hydrogen Bonding : The amino, carboxyl, and to a lesser extent, the thiol groups can all participate in hydrogen bonding, either as donors or acceptors. nih.gov These interactions are critical for the structure of proteins and nucleic acids. wikipedia.org
Van der Waals Forces : The nonpolar alkyl portion of the this compound side chain would engage in weaker van der Waals interactions. nih.gov An accumulation of these forces can contribute significantly to binding affinity, particularly within hydrophobic pockets of proteins. basicmedicalkey.com
Dipole-Dipole Interactions : The polar thiol group can participate in dipole-dipole interactions with other polar molecules, including water. Current time information in Bangalore, IN.
Biological Activity and Mechanistic Elucidation of L 3 Thiolnorleucine in Preclinical Models
Modulation of Specific Biochemical Pathways
Influence on Amino Acid Metabolism Pathways
There is no available information detailing how L-3-Thiolnorleucine may influence or modulate the metabolic pathways of other amino acids. Research on related sulfur-containing amino acids like methionine and cysteine is extensive, but these findings cannot be specifically attributed to this compound. nih.govprofil.com
Involvement in Cellular Redox Regulation
The role of this compound in cellular redox regulation is currently uncharacterized in scientific literature. The balance between oxidants and reductants is crucial for cellular function, and while many sulfur-containing compounds play a role in this process, the specific contribution of this compound has not been investigated. fda.gov
Perturbation of Sulfur-Containing Compound Metabolism
Information regarding how this compound might interfere with or alter the metabolism of other sulfur-containing compounds is not available. The metabolism of sulfur is a complex process in all organisms, but specific interactions involving this compound have not been documented.
Cellular Uptake and Transport Mechanisms
Investigation of Amino Acid Transporters
There are no studies available that have investigated the interaction of this compound with any known amino acid transporters. The transport of amino acids across the cell membrane is a critical process, often mediated by specific transporter proteins, but the affinity or transport of this compound by these systems has not been reported.
Passive Diffusion Characteristics Across Biological Membranes
The characteristics of this compound's ability to passively diffuse across biological membranes have not been described in the available literature. The rate of passive diffusion is dependent on factors such as molecular size, polarity, and lipid solubility, but these properties have not been experimentally determined for this compound in a biological context.
Effects on Cellular Processes4.3.1. Impact on Enzyme Activity Regulation in Cell-Free Systems4.3.2. Mechanistic Studies in in vitro Cellular Models (e.g., primary cell cultures, established cell lines)4.3.2.1. Investigation of Specific Signal Transduction Pathways4.3.2.2. Analysis of Gene Expression Profiles4.3.2.3. Protein-Protein Interaction Modulation4.4. Mechanistic Investigations in in vivo Preclinical Animal Models
Research Findings on this compound Remain Elusive
Despite a comprehensive search of scientific literature and databases, no specific information is currently available regarding the biological activity, molecular targets, or systemic biochemical effects of the chemical compound this compound in preclinical models.
Extensive queries aimed at elucidating the molecular interactions and physiological impact of this compound have failed to yield any published research data. The investigation sought to uncover details pertaining to its molecular targets within specific tissues and to understand its broader systemic biochemical consequences, as outlined in the requested article structure. However, the scientific community has not yet published studies that would provide the necessary findings to construct such an analysis.
The intended article was to be structured around a detailed examination of this compound's preclinical profile, including:
Elucidation of Molecular Targets in Specific Tissues: This section would have detailed the specific proteins, enzymes, receptors, or other biomolecules with which this compound interacts in various tissues, based on preclinical research.
Without any foundational research on this specific compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The absence of data precludes the creation of the specified data tables and the detailed discussion of research findings.
It is important to note that the lack of accessible information does not necessarily signify a lack of existence or potential relevance of the compound, but rather that it has not been a subject of published scientific inquiry or that such research is not currently in the public domain.
Design and Application of L 3 Thiolnorleucine Derivatives As Chemical Biology Probes
Synthesis of L-3-Thiolnorleucine Analogs and Prodrugs for Research
The synthesis of this compound analogs is foundational to the development of chemical biology probes. These synthetic efforts focus on creating a diverse library of compounds through modifications at key functional groups, enabling the exploration of structure-activity relationships and the generation of prodrugs for controlled release and targeted delivery.
The amino group is commonly protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), which can be selectively removed under specific conditions. researchgate.net Once deprotected, the amine can be acylated to introduce various functionalities, including fluorophores for imaging or biotin (B1667282) for affinity purification. For instance, N-ferrocenoyl derivatives of amino acids have been synthesized to create redox-active probes. dcu.ie
The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester, to prevent its participation in unwanted side reactions during the modification of other parts of the molecule. These esters can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid. The carboxylate can also be converted to an amide to further diversify the chemical space of the analogs.
| Modification Site | Protecting Group | Deprotection Condition | Potential Functionalization |
| Amino Terminus | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) | Acylation, Alkylation, Biotinylation |
| Amino Terminus | Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Acylation, Alkylation, Fluorophore conjugation |
| Carboxyl Terminus | Methyl/Ethyl Ester | Basic (e.g., NaOH) or Acidic Hydrolysis | Amidation, Reduction to alcohol |
| Carboxyl Terminus | Benzyl Ester | Hydrogenolysis | Amidation |
This table illustrates common protecting groups and potential modifications at the amino and carboxyl termini of this compound, based on established amino acid chemistry.
The thiol group is the most distinguishing feature of this compound and a key site for derivatization. Its high nucleophilicity allows for a range of selective modifications to generate thioethers and disulfides. masterorganicchemistry.com
Thioether Formation: Thioethers are stable derivatives formed by the S-alkylation of the thiol group. This can be achieved by reacting the thiol with various alkyl halides. This reaction is often performed in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate. Reagents such as iodoacetamide (B48618) or maleimides are commonly used for thiol-selective modification in biological contexts. thermofisher.com
Disulfide Formation: Disulfides are formed through the mild oxidation of the thiol group. libretexts.org This can be an intramolecular disulfide bond if another thiol is present in the molecule or an intermolecular disulfide bond with another thiol-containing molecule, such as glutathione (B108866) or another this compound derivative. Symmetrical disulfides can be formed by air oxidation in the presence of a base, while asymmetrical disulfides can be generated through thiol-disulfide exchange reactions. nih.gov Disulfide bonds are often cleavable under reducing conditions, making them useful as reversible linkages in prodrugs or probes.
| Derivative Type | General Reaction | Common Reagents | Key Feature of Derivative |
| Thioether | S-Alkylation | Alkyl halides (e.g., Iodoacetamide), Maleimides | Stable, non-reducible bond |
| Symmetrical Disulfide | Oxidation | Air/O₂, Iodine (I₂) | Reversible linkage, reducible |
| Asymmetrical Disulfide | Thiol-disulfide exchange | Other disulfides (e.g., DTNB) | Reversible linkage, allows conjugation |
This table summarizes common derivatization strategies for the thiol group of this compound, drawing parallels from cysteine chemistry.
Modification at Amino and Carboxyl Termini
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of this compound derivatives. By systematically altering the structure and assessing the impact on a specific biological readout, researchers can identify key molecular features responsible for the desired effect. acs.org
Positional scanning involves creating a library of analogs where different substituents are systematically introduced at various positions of the this compound scaffold. The activity of each analog is then assayed to determine which positions and substituents are critical for activity. For instance, the length and nature of the alkyl chain of the norleucine backbone could be varied, or different aromatic or aliphatic groups could be attached to the thiol group.
The electronic and steric properties of the substituents can have a profound impact on activity. For example, introducing electron-withdrawing groups on a phenyl ring attached to the thiol could modulate the pKa of the thiol and its reactivity. Similarly, bulky substituents could enhance selectivity by preventing the analog from binding to off-target proteins with smaller binding pockets.
A hypothetical SAR study on a series of S-aryl derivatives of this compound targeting a specific enzyme might reveal the following trends:
| Substituent at para-position of S-aryl group | Relative Inhibitory Activity (%) | Inferred Effect |
| -H | 50 | Baseline activity |
| -CH₃ (Electron-donating) | 40 | Decreased activity |
| -Cl (Electron-withdrawing, Halogen) | 75 | Increased activity |
| -NO₂ (Strongly electron-withdrawing) | 95 | Significantly increased activity |
| -OCH₃ (Electron-donating) | 35 | Decreased activity |
This hypothetical data table illustrates potential SAR trends for this compound derivatives, based on common principles observed in medicinal chemistry. nih.gov
Computational modeling plays a vital role in the rational design of this compound derivatives. rsc.org Molecular docking simulations can predict how different analogs will bind to a target protein, providing insights into the key interactions that stabilize the protein-ligand complex. This information can guide the design of new analogs with improved affinity and selectivity.
For example, if a computational model reveals a hydrophobic pocket near the thiol binding site, analogs with lipophilic thioether substituents could be designed to occupy this pocket and enhance binding. Similarly, if a hydrogen bond donor/acceptor is identified in the target's active site, the this compound analog can be modified to incorporate a complementary functional group. This structure-based design approach can significantly accelerate the development of potent and selective probes.
Positional Scanning and Substituent Effects
Development of Functionalized Probes
The culmination of synthesis and SAR studies is the development of functionalized probes for specific applications in chemical biology. nih.gov These probes are designed to report on or perturb biological processes in a controlled manner.
Functionalized this compound probes can be designed with a variety of reporter groups. For instance, a fluorescent dye can be attached to the amino terminus to create a probe for visualizing the localization of a target protein within a cell. Alternatively, a biotin tag can be incorporated to enable the affinity-based enrichment of binding partners from complex biological samples.
Furthermore, the thiol group itself can be part of a reactive "warhead" designed to covalently label the active site of a target enzyme. For example, a thioester derivative could be designed to acylate a nucleophilic residue in an enzyme's active site, providing a tool for activity-based protein profiling (ABPP). acs.org The development of such probes from non-canonical amino acids like this compound expands the toolkit available to chemical biologists for dissecting complex biological systems. springernature.com
Fluorescently Tagged this compound for Imaging Studies
The visualization of biological processes within living systems provides invaluable insights into cellular function and disease mechanisms. Fluorescent chemical probes, designed to interact with specific molecular targets, are instrumental tools for such imaging studies. The development of a fluorescently tagged this compound would theoretically enable the real-time tracking of this non-proteinogenic amino acid, offering a window into its cellular uptake, distribution, and interaction with potential binding partners.
The design of such a probe would hinge on the strategic attachment of a fluorophore to the this compound scaffold. The thiol group at the 3-position presents a prime site for selective chemical modification. Common strategies for labeling thiols include reactions with maleimides, haloacetyls, or vinyl sulfones. nih.govresearchgate.netgattaquant.com For instance, a reaction between this compound and a maleimide-functionalized fluorophore would result in a stable thioether linkage, covalently tethering the fluorescent reporter to the amino acid. The choice of fluorophore would be critical, with considerations for properties such as brightness, photostability, and spectral characteristics that are compatible with live-cell imaging microscopy. creative-proteomics.com
A hypothetical fluorescent probe, "TNL-Fluor 550," could be synthesized by reacting this compound with a bright, photostable dye like a cyanine (B1664457) or rhodamine derivative functionalized with a thiol-reactive maleimide (B117702) group. The resulting conjugate would retain the core structure of this compound, allowing it to potentially mimic the behavior of the unlabeled molecule within a cell. Upon introduction to cell cultures, this probe could be visualized using fluorescence microscopy to monitor its localization to specific organelles or its accumulation in particular cell types.
Table 1: Hypothetical Properties of a Fluorescently Tagged this compound Probe
| Property | Value |
| Probe Name | TNL-Fluor 550 |
| Fluorophore Class | Cyanine Dye |
| Excitation Wavelength (λex) | 550 nm |
| Emission Wavelength (λem) | 570 nm |
| Quantum Yield | ~0.4 |
| Linkage Chemistry | Thioether (via maleimide reaction) |
| Target Moiety | Thiol group of this compound |
Research findings from imaging studies using such a probe would be anticipated to reveal the dynamics of this compound in cellular environments. For example, time-lapse microscopy could track the rate of cellular uptake and identify whether this process is mediated by specific amino acid transporters. Furthermore, co-localization studies with organelle-specific markers could determine if this compound accumulates in particular subcellular compartments, such as the mitochondria or endoplasmic reticulum, which could suggest involvement in specific metabolic or signaling pathways.
Biotinylated or Affinity-Tagged Derivatives for Target Identification
Identifying the molecular targets of a bioactive compound is a crucial step in elucidating its mechanism of action. The use of biotinylated or other affinity-tagged derivatives in combination with affinity purification and mass spectrometry is a powerful strategy for target identification. wikipedia.orgnih.gov A biotinylated version of this compound could serve as a chemical probe to isolate and identify its binding proteins from complex biological mixtures.
The synthesis of a biotinylated this compound probe would again leverage the reactivity of the thiol group. A common approach involves using a biotinylation reagent that contains a thiol-reactive group, such as a maleimide or iodoacetamide, connected to the biotin molecule via a linker. wikipedia.org The linker arm is an important design feature, as its length and chemical nature can influence the accessibility of the biotin tag for binding to avidin (B1170675) or streptavidin resins during the purification process.
Once synthesized, the biotinylated this compound probe would be incubated with cell lysates or living cells to allow it to bind to its protein targets. The protein-probe complexes would then be captured on streptavidin-coated beads. nih.gov After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using mass spectrometry-based proteomic techniques. mdpi.com
Table 2: Hypothetical Research Findings from an Affinity Purification Study Using Biotinylated this compound
| Identified Protein | Functional Class | Putative Role in this compound Interaction |
| Glutathione S-transferase (GST) | Enzyme (Detoxification) | Potential for metabolic processing of the thiol group. |
| Cysteine-dependent enzyme X | Enzyme (Metabolism) | Possible direct enzymatic target or binding partner. |
| Amino acid transporter Y | Transport Protein | May be involved in the cellular uptake of this compound. |
| Regulatory protein Z | Signaling Protein | Potential interaction suggests a role in a signaling cascade. |
The results from such an experiment would provide a list of candidate interacting proteins. Follow-up validation experiments would be necessary to confirm these interactions and to distinguish direct binding partners from indirect associations. These validation studies might include techniques such as Western blotting, surface plasmon resonance, or isothermal titration calorimetry.
Isotopically Labeled Probes for Metabolic Tracing
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. chempep.comnih.govpnas.org By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the fate of the labeled molecule and its metabolic products using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comthermofisher.com An isotopically labeled version of this compound would be an invaluable tool for investigating its metabolic fate.
The synthesis of isotopically labeled this compound could be achieved through chemical synthesis using precursors enriched with stable isotopes. chempep.com For example, a uniformly labeled [U-¹³C₆, ¹⁵N]-L-3-Thiolnorleucine could be synthesized, where all six carbon atoms are ¹³C and the nitrogen atom is ¹⁵N. This would result in a significant mass shift compared to the unlabeled molecule, making it readily distinguishable by mass spectrometry.
In a metabolic tracing experiment, cells would be cultured in a medium containing the isotopically labeled this compound. After a certain period, cellular metabolites would be extracted and analyzed by mass spectrometry. The presence of the isotopic label in other metabolites would indicate that they are downstream products of this compound metabolism.
Table 3: Hypothetical Metabolic Tracing Results with [U-¹³C₆, ¹⁵N]-L-3-Thiolnorleucine
| Observed Metabolite | Isotopic Labeling Pattern | Interpretation |
| This compound | M+7 | Unmetabolized probe. |
| Hypothetical Metabolite A | M+6 | Suggests a decarboxylation event. |
| Hypothetical Metabolite B | M+5 | Indicates the loss of the amino group. |
| Hypothetical Metabolite C | M+2 | Suggests incorporation into a larger molecule via a two-carbon fragment derived from the probe. |
The data from such an experiment could reveal novel metabolic pathways involving this compound. For instance, it could show whether the molecule is incorporated into larger biomolecules, degraded through specific catabolic pathways, or transformed into other signaling molecules. This information would be crucial for understanding the biological role and mechanism of action of this compound.
Analytical Methodologies for the Detection and Quantification of L 3 Thiolnorleucine
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating L-3-Thiolnorleucine from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's volatility and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. myfoodresearch.com Since most amino acids, including this compound, lack a strong chromophore, direct UV-Vis detection can be challenging but is possible, often at low wavelengths (around 200-225 nm). nih.gov However, to enhance sensitivity and selectivity, pre- or post-column derivatization is commonly employed. shimadzu.com
UV-Vis Detection: For underivatized amino acids, HPLC with UV detection offers a straightforward approach. The method often involves a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. nih.gov While simple, the limits of detection (LOD) and quantification (LOQ) may not be sufficient for trace-level analysis. jocpr.com
Fluorescence Detection: This method provides significantly higher sensitivity and selectivity. Derivatization of the primary amine group of this compound with fluorescent reagents is a standard procedure. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol (like 3-mercaptopropionic acid), and 9-fluorenylmethyl chloroformate (FMOC). shimadzu.com The resulting fluorescent derivatives can be detected at picomolar concentrations.
Electrochemical Detection (ECD): The thiol group of this compound is electrochemically active, making ECD a suitable detection method. This detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. It offers high sensitivity and selectivity for electroactive compounds like thiols, without the need for derivatization.
| Detection Method | Principle | Derivatization | Typical Analytes & Conditions |
|---|---|---|---|
| UV-Vis | Absorbance of UV light by the analyte. | Typically not required, but limits sensitivity. nih.gov | Amino acids on a C18 column with phosphate buffer/acetonitrile mobile phase, detection at ~225 nm. nih.gov |
| Fluorescence | Detection of emitted light from a fluorescent derivative. | Required. Common agents are OPA and FMOC. shimadzu.com | Amino acids in food and biological samples, offering low detection limits. myfoodresearch.com |
| Electrochemical (ECD) | Measures current from the oxidation of the thiol group. | Not required. | Direct detection of thiols like cysteine and glutathione (B108866) with high sensitivity. mdpi.com |
Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. researchgate.net Amino acids like this compound are non-volatile due to their polar nature. Therefore, a crucial step before GC-MS analysis is derivatization, which converts the polar functional groups (amine, carboxyl, and thiol) into less polar, more volatile moieties. jfda-online.com
A common derivatization approach is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent replaces the active hydrogens on the amine, hydroxyl, and thiol groups with a tert-butyldimethylsilyl (TBDMS) group. The reaction is typically performed by heating the dried analyte with the reagent in a suitable solvent like acetonitrile. The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, which aids in their identification and quantification. The electron impact (EI) mass spectra of TBDMS derivatives often show characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), facilitating structural confirmation.
| Derivatization Reagent | Functional Groups Targeted | Typical Reaction Conditions | Advantages |
|---|---|---|---|
| MTBSTFA | -NH2, -COOH, -SH | Heating at 100°C for several hours in acetonitrile. | Produces stable derivatives with characteristic mass spectra. |
| Acetic Anhydride | -NH2, -OH | In situ reaction in a buffered solution. mdpi.com | Protects reactive groups and prevents unwanted reactions. mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV-Vis, Fluorescence, Electrochemical)
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the quantification of amino acids without the need for derivatization. sciex.com This method is particularly well-suited for analyzing complex biological matrices.
The typical setup involves a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer, often a triple quadrupole instrument. The analyte, this compound, is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and allows for quantification at very low levels, often in the femtomole range. sciex.comjfda-online.com
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in quantification. speciation.netptb.de The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound containing ¹³C or ¹⁵N) to the sample as an internal standard. osti.goveuropa.eu
This "spike" is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. ptb.denih.gov Any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. The final quantification is based on the measured ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable results. speciation.net Species-specific IDMS, where the isotopically labeled standard is added at the very beginning of the analytical procedure, can correct for analyte loss and transformations throughout the entire process. ptb.de
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity
Electrochemical Methods for Thiol Detection
The thiol group (-SH) in this compound is electroactive, meaning it can be oxidized at an electrode surface. This property allows for its direct detection using electrochemical methods, which are often characterized by high sensitivity, rapid response times, and simple instrumentation. nih.gov
However, the direct oxidation of thiols on conventional solid electrodes like glassy carbon or gold often requires a high overpotential, which can lead to poor selectivity and electrode fouling. imrpress.com To overcome these limitations, chemically modified electrodes are frequently used. These electrodes are coated with materials that catalyze the oxidation of thiols, allowing detection at much lower potentials. imrpress.com
Materials used for electrode modification include:
Carbon Nanotubes (CNTs): Single-wall carbon nanotube (SWNT) modified electrodes have shown excellent electrocatalytic activity towards the oxidation of various thiols, including L-cysteine and glutathione, enabling detection at less positive potentials. imrpress.com
Metal Nanoparticles: Noble metals like gold (Au) and silver (Ag) have a high affinity for sulfur and can be used as nanoparticles to modify electrode surfaces, facilitating the electrocatalysis of thiol oxidation. mdpi.com
Redox Mediators: Organic molecules like catechol derivatives or cobalt phthalocyanine (B1677752) can be immobilized on the electrode surface. mdpi.comnih.gov These mediators facilitate electron transfer between the thiol and the electrode, lowering the oxidation potential and enhancing the analytical signal. mdpi.comnih.gov
The amperometric response at these modified electrodes typically shows a linear relationship with the thiol concentration over a wide range, with detection limits often reaching the micromolar (10⁻⁶ M) to nanomolar (10⁻⁷ M) range. imrpress.com
Development of Biosensors and Chemical Assays
The detection and quantification of the non-proteinogenic amino acid this compound rely on methodologies targeting its key functional feature: the sulfhydryl (-SH) group. While specific assays developed exclusively for this compound are not extensively documented, a range of established chemical assays and principles of biosensor design for thiol-containing compounds are directly applicable.
Chemical Assays for Quantification
Chemical assays provide a direct route to quantify this compound by reacting a chromogenic or fluorogenic reagent with its sulfhydryl group. These methods are often rapid and can be performed with standard laboratory equipment like a spectrophotometer.
One of the most widely used methods for thiol quantification is the Ellman's assay. creative-proteomics.com This assay employs 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. bmglabtech.com The reaction involves the sulfhydryl group of a thiol, such as this compound, attacking the disulfide bond of DTNB. This reaction produces a mixed disulfide and the 2-nitro-5-thiobenzoic acid (TNB) anion. bmglabtech.com TNB is a distinct yellow-colored product with a strong absorbance at a wavelength of 412 nm. bmglabtech.comelabscience.com The intensity of this yellow color is directly proportional to the concentration of free sulfhydryl groups in the sample, allowing for reliable quantification. bmglabtech.com
Other colorimetric assays have also been developed. For instance, 4,4'-dipyridyl disulfide (4DPS) serves as a complementary reagent to DTNB and can be used for the spectrophotometric quantification of thiols. nih.gov The determination of thiol-containing compounds is crucial in biochemistry, and derivatization reagents that react with the thiol group, such as N-substituted maleimides, are often used to enhance detection in high-performance liquid chromatography (HPLC). nih.gov These assays are generally rapid and simple, making them popular for routine quantification tasks. bmglabtech.com
| Assay/Reagent | Principle | Detection Method | Typical Wavelength | Reference |
|---|---|---|---|---|
| Ellman's Reagent (DTNB) | Reaction with thiol releases a colored TNB anion. | Colorimetric (Spectrophotometry) | 412 nm | creative-proteomics.combmglabtech.comelabscience.com |
| 4,4'-dipyridyl disulfide (4DPS) | Thiol-disulfide exchange releases a chromophore (4-pyridinethione). | Colorimetric (Spectrophotometry) | ~324 nm | nih.gov |
| N-substituted maleimides | Derivatization of the thiol group for enhanced detection. | Chromatography (e.g., HPLC) with UV detection | Varies with derivative | nih.gov |
Biosensor Development
Biosensors offer a sophisticated approach for detection, combining a biological recognition element with a signal transducer to provide sensitive and often real-time measurements. For a non-canonical amino acid like this compound, biosensor development can proceed along several established lines, primarily electrochemical and genetically encoded sensors.
Electrochemical Biosensors: These devices convert the binding or reaction of the analyte into a measurable electrical signal, such as current or voltage. nih.gov They are known for being fast, cost-effective, and easy to miniaturize. researchgate.net Due to the presence of the sulfhydryl group, this compound is electrochemically active and can be detected at the surface of a modified electrode. However, challenges such as inefficient electron transfer and high overpotential can limit performance. nih.gov To overcome this, modern electrochemical sensors often incorporate nanomaterials. The use of materials like gold nanoparticles (AuNPs) or multi-walled carbon nanotubes (MWCNTs) on the electrode surface can enhance electrical conductivity, increase the electroactive surface area, and improve the sensitivity and selectivity of detection. nih.govnih.govmdpi.com For example, a glassy carbon electrode modified with specific nanoparticles can be used as a highly sensitive chemical sensor for detecting target analytes. rsc.org
Genetically Encoded Biosensors: This advanced strategy involves engineering a protein, often a transcriptional regulator, to recognize a specific molecule. The binding of the target molecule—in this case, potentially this compound—triggers a conformational change in the protein, which in turn activates the expression of a reporter gene, such as a fluorescent protein. rsc.org This approach allows for the development of biosensors where the fluorescence signal directly correlates with the analyte concentration. researchgate.netrsc.org The incorporation of unnatural amino acids can be used to study protein interactions and functions or to introduce new functionalities into proteins that are not found in nature. While this method requires significant protein engineering to achieve specificity for a non-canonical amino acid, it holds great promise for high-throughput screening applications and for monitoring the production of this compound in engineered biological systems. rsc.org
| Biosensor Type | Principle of Detection | Key Features & Enhancements | Potential Application | Reference |
|---|---|---|---|---|
| Electrochemical | Direct oxidation of the sulfhydryl group at an electrode surface, generating a current. | Enhanced sensitivity and selectivity via electrode modification with nanomaterials (e.g., AuNPs, MWCNTs). | Real-time, quantitative analysis in various samples. | nih.govnih.govmdpi.com |
| Genetically Encoded | An engineered receptor protein binds the analyte, activating a reporter gene (e.g., for fluorescence). | High specificity through protein engineering; use of unnatural amino acids to create novel sensing elements. | High-throughput screening; monitoring of intracellular concentrations. | researchgate.netrsc.org |
Computational and Theoretical Studies of L 3 Thiolnorleucine
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. sci-hub.box These methods can elucidate fundamental properties of L-3-Thiolnorleucine, offering a microscopic view of its chemical character.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its physical and chemical properties. scirp.orgnih.govx-mol.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the distribution of electrons within this compound. nih.govroyalsocietypublishing.org These calculations can determine key parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org
For a molecule like this compound, the thiol (-SH) group is of particular interest. Computational studies on other thiol-containing amino acids, such as cysteine, have shown that the sulfur atom significantly influences the electronic properties. sci-hub.boxnih.govroyalsocietypublishing.orgresearchgate.nettandfonline.com DFT calculations would likely reveal that the HOMO of this compound has a significant contribution from the sulfur atom's lone pair of electrons, making it a likely site for electrophilic attack and a key player in its potential antioxidant activity.
Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. This would highlight the electronegative regions, such as the oxygen atoms of the carboxyl group and the sulfur atom, and the electropositive regions, like the protons of the amino and thiol groups. This information is invaluable for predicting how this compound might interact with biological macromolecules. scirp.org
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity |
| Electron Density | High around S, O, and N atoms | Predicts sites for hydrogen bonding and metal coordination |
Conformation and Tautomerism Studies
The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it determines how it fits into the binding site of a protein. chemicalbook.com this compound, with its flexible alkyl chain, can adopt numerous conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformations, identifying the most stable (lowest energy) structures. chemicalbook.com These studies often involve a systematic search of the molecule's potential energy surface.
Tautomerism, the interconversion between two isomers that differ in the position of a proton, is another important aspect to consider. frontiersin.orgfrontiersin.org For this compound, potential tautomers could involve the migration of a proton from the thiol group to the amino group, or between the different functional groups. Quantum chemical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. globalresearchonline.net Understanding the predominant tautomeric form under physiological conditions is essential for accurately modeling its interactions with biological targets.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein. nih.govmdpi.comnih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. nsf.gov
Ligand-Protein Interaction Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.govscirp.orgulisboa.pt The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nsf.gov
For this compound, docking studies would be performed against the crystal structures of potential protein targets. The results would predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding free energy. scirp.orgfrontiersin.org These simulations would identify key interactions, such as hydrogen bonds between the amino and carboxyl groups of this compound and residues in the protein's active site, as well as hydrophobic interactions involving its alkyl chain. The thiol group could also participate in hydrogen bonding or, in some cases, form covalent bonds with the protein. nih.gov
Binding Site Analysis and Mechanism Prediction
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. globalresearchonline.netmdpi.comrsc.orgbeilstein-journals.orgchemicalbook.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scifiniti.comresearchgate.net This allows for the observation of how the ligand and protein adjust their conformations to optimize their interaction. mdpi.com
An MD simulation of this compound bound to a target protein would reveal the stability of the predicted binding pose and the flexibility of different parts of the molecule and the protein. mdpi.comtandfonline.com It can also identify the presence of bridging water molecules that mediate the interaction. By analyzing the trajectory of the simulation, researchers can calculate the binding free energy with greater accuracy and understand the dynamic nature of the interactions that hold the complex together. scirp.orgfrontiersin.org This detailed understanding of the binding site and the dynamic interactions can help in predicting the mechanism of action, for instance, whether this compound acts as an inhibitor or an activator of the target protein. mdpi.com
Table 2: Illustrative Predicted Interactions of this compound with a Generic Kinase Active Site
| Interacting Group of this compound | Potential Interacting Residue in Protein | Type of Interaction |
| Amino Group (-NH3+) | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |
| Carboxyl Group (-COO-) | Lysine, Arginine | Salt Bridge, Hydrogen Bond |
| Thiol Group (-SH) | Serine, Threonine, Backbone Carbonyl | Hydrogen Bond |
| Propyl Side Chain | Leucine (B10760876), Valine, Isoleucine | Hydrophobic Interaction |
Note: This table is illustrative. The actual interactions would depend on the specific protein target.
In Silico Screening for Potential Biological Targets
Given a novel compound like this compound, one of the primary challenges is to identify its biological targets. In silico screening, also known as virtual screening, provides a rapid and cost-effective way to search large databases of protein structures to find those that are most likely to bind to the molecule. frontiersin.orgnih.govnih.govnih.govrsc.org
There are two main approaches to in silico screening: ligand-based and structure-based. nih.gov If other molecules with similar structures are known to have a particular biological activity, a ligand-based approach can be used to find targets that are modulated by these known actives. researchgate.net
More commonly for a novel compound, a structure-based approach is used. This involves docking this compound against a library of thousands of protein structures. The proteins are then ranked based on the predicted binding affinity. The top-ranking proteins are considered potential biological targets for this compound. These computational "hits" can then be prioritized for experimental validation. This approach can significantly narrow down the search for the biological function of a new molecule and accelerate the drug discovery process. nih.gov For example, a screening could suggest that this compound might target a family of enzymes like metalloproteinases or kinases, guiding further experimental investigation. chemicalbook.com
Prediction of Metabolic Fate and Biotransformation Pathways
Due to the absence of direct experimental studies on this compound, its metabolic fate must be predicted through computational and theoretical approaches. These predictions are informed by the extensive knowledge of the biotransformation of structurally similar compounds, namely other non-proteinogenic amino acids, endogenous thiols like cysteine, and xenobiotic compounds containing thiol groups. acs.orgmdpi.comwikipedia.org In silico models and metabolic simulators, such as BioTransformer, GLORYx, and Meteor Nexus, utilize vast databases of metabolic reactions to forecast the biotransformation of novel or unstudied molecules. univie.ac.atnih.govpensoft.netoup.comunimi.it These tools operate on principles of enzymatic reaction rules and machine learning algorithms to identify likely sites of metabolism (SOMs) and predict the structures of the resulting metabolites. nih.govoup.comresearchgate.net
The metabolic fate of this compound is predicted to involve both Phase I and Phase II biotransformation reactions, targeting its two primary functional groups: the thiol (-SH) group and the amino acid moiety.
Predicted Phase I Biotransformations
Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation or excretion. For this compound, these reactions are expected to focus on the nucleophilic sulfur atom and the amino acid backbone.
S-Oxidation: The thiol group is a primary target for oxidation. This process is typically catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). plos.org The progressive oxidation of the thiol can yield several metabolites. The initial oxidation produces a highly reactive sulfenic acid (L-3-sulfenonorleucine). Subsequent oxidation steps can form the more stable sulfinic acid (L-3-sulfinonorleucine) and, ultimately, the sulfonic acid (L-3-sulfononorleucine). frontiersin.org
S-Methylation: The thiol group can undergo methylation, a common pathway for detoxifying xenobiotic thiols. This reaction is catalyzed by the enzyme thiol S-methyltransferase (TMT), using S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.gov This would result in the formation of S-methyl-L-3-thiolnorleucine.
Metabolism of the Amino Acid Moiety: The amino acid portion of the molecule can undergo typical amino acid catabolism.
Transamination: The alpha-amino group can be removed by transaminase enzymes, converting the amino acid into its corresponding α-keto acid, 2-keto-3-thiolhexanoic acid. agriculturejournals.cz
Decarboxylation: The carboxyl group could be removed via a decarboxylase, yielding an amine, although this is generally a less common primary metabolic pathway for amino acids compared to transamination.
Predicted Phase II Biotransformations
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.
Glucuronidation: The thiol group is a known substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation with glucuronic acid. unimi.it This would form this compound-S-glucuronide, a highly water-soluble conjugate. Computational tools often predict S-glucuronidation as a major clearance pathway for thiol-containing compounds. frontiersin.org
Glutathione (B108866) Conjugation: While direct conjugation of a simple thiol with glutathione (GSH) is not a primary pathway, it can occur, particularly if the thiol is first oxidized to a more reactive intermediate. frontiersin.org This reaction is catalyzed by glutathione S-transferases (GSTs).
The following tables summarize the predicted metabolic pathways and resulting metabolites of this compound based on computational and theoretical analysis.
Table 1: Predicted Metabolic Pathways for this compound
| Pathway | Reaction Type | Enzyme Family | Predicted Effect on this compound |
| Phase I | S-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | Oxidation of the thiol group to sulfenic, sulfinic, and sulfonic acids. |
| S-Methylation | Thiol S-methyltransferase (TMT) | Addition of a methyl group to the thiol. | |
| Transamination | Transaminases | Removal of the amino group to form an α-keto acid. | |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of the thiol group with glucuronic acid. |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Conjugation with glutathione, likely of an oxidized intermediate. |
Table 2: Predicted Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Resulting Structure (Modification of Parent) |
| L-3-Sulfenonorleucine | S-Oxidation | Thiol (-SH) group is oxidized to a sulfenic acid (-SOH) group. |
| L-3-Sulfinonorleucine | S-Oxidation | Thiol (-SH) group is oxidized to a sulfinic acid (-SO₂H) group. |
| L-3-Sulfononorleucine | S-Oxidation | Thiol (-SH) group is oxidized to a sulfonic acid (-SO₃H) group. |
| S-Methyl-L-3-thiolnorleucine | S-Methylation | Thiol (-SH) group is methylated to a methylthioether (-SCH₃) group. |
| 2-Keto-3-thiolhexanoic acid | Transamination | The alpha-amino group is replaced by a ketone group. |
| This compound-S-glucuronide | Glucuronidation | A glucuronic acid moiety is attached to the sulfur atom. |
| This compound-glutathionyl conjugate | Glutathione Conjugation | A glutathione moiety is attached to the sulfur atom. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
